molecular formula C14H17FN2O2 B8324765 1-azabicyclo[2.2.2]oct-3-yl N-(2-fluorophenyl)carbamate

1-azabicyclo[2.2.2]oct-3-yl N-(2-fluorophenyl)carbamate

Cat. No. B8324765
M. Wt: 264.29 g/mol
InChI Key: ULHIMEHJZGFPKJ-UHFFFAOYSA-N
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Patent
US05998429

Procedure details

3-Quinuclidinol and 2-fluorophenyl isocyanate were used. The reaction solution was evaporated under reduced pressure, and the residual solid was recrystallized from ethyl acetate to afford the title compound (79%) as a white solid: mp 124.0-126.0° C.; FAB LRMS m /z (relatively intensity, %) 265 (MH+, 22), 110 (100).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
79%

Identifiers

REACTION_CXSMILES
[N:1]12[CH2:8][CH2:7][CH:4]([CH2:5][CH2:6]1)[CH:3]([OH:9])[CH2:2]2.[F:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[N:17]=[C:18]=[O:19]>>[N:1]12[CH2:8][CH2:7][CH:4]([CH2:5][CH2:6]1)[CH:3]([O:9][C:18](=[O:19])[NH:17][C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=1[F:10])[CH2:2]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N12CC(C(CC1)CC2)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=CC=C1)N=C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction solution was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residual solid was recrystallized from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
N12CC(C(CC1)CC2)OC(NC2=C(C=CC=C2)F)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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